molecular formula C19H22N2O3 B2803777 N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide CAS No. 1210933-20-2

N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide

Cat. No.: B2803777
CAS No.: 1210933-20-2
M. Wt: 326.396
InChI Key: MIWMGNNFDJNLHA-UHFFFAOYSA-N
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Description

N,3-Bis(4-methoxyphenyl)pyrrolidine-1-carboxamide is a pyrrolidine-derived compound featuring two 4-methoxyphenyl substituents: one at the pyrrolidine ring’s 3-position and another on the carboxamide nitrogen.

Properties

IUPAC Name

N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-23-17-7-3-14(4-8-17)15-11-12-21(13-15)19(22)20-16-5-9-18(24-2)10-6-16/h3-10,15H,11-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWMGNNFDJNLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide typically involves the reaction of 4-methoxybenzaldehyde with pyrrolidine and a suitable amide-forming reagent. One common method involves the use of a condensation reaction where 4-methoxybenzaldehyde reacts with pyrrolidine in the presence of a catalyst to form the intermediate, which is then treated with a carboxamide-forming reagent to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is critical for modifying the compound’s polarity and biological activity.

Reaction Type Conditions Reagents Products
Acidic HydrolysisReflux in HCl (6M), 12–24 hoursHydrochloric acidPyrrolidine-1-carboxylic acid derivative
Basic HydrolysisNaOH (aq.), 80–100°C, 8–12 hoursSodium hydroxideCorresponding carboxylate salt

Research Findings

  • Hydrolysis typically requires prolonged heating to achieve full conversion.

  • The methoxy groups remain stable under these conditions due to their electron-donating nature.

Nucleophilic Substitution at Methoxy Groups

The electron-rich aromatic rings facilitate electrophilic substitution, particularly at the para-methoxy positions.

Reaction Type Conditions Reagents Products
DemethylationHBr (48%), reflux, 6–8 hoursHydrobromic acidHydroxy-substituted derivatives
Thioether FormationHS-R, K₂CO₃, DMF, 60–80°CThiols, baseThioether analogs

Key Observations

  • Demethylation produces phenolic intermediates, which can further react in coupling reactions.

  • Thiols selectively replace methoxy groups under mild basic conditions.

Reduction of the Amide Group

The carboxamide moiety can be reduced to a primary amine, altering the compound’s hydrogen-bonding capacity.

Reaction Type Conditions Reagents Products
Lithium Aluminum HydrideDry THF, 0°C to reflux, 4–6 hoursLiAlH₄Pyrrolidine-1-methylamine derivative

Mechanistic Notes

  • Reduction proceeds via intermediate iminium ion formation, followed by hydride transfer.

  • Over-reduction to secondary amines is avoided by controlling stoichiometry.

Oxidation and Ring-Opening Reactions

The pyrrolidine ring is susceptible to oxidative cleavage, particularly under strong oxidizing conditions.

Reaction Type Conditions Reagents Products
Oxidative CleavageKMnO₄, H₂O, 50–70°C, 3–5 hoursPotassium permanganateLinear dicarboxylic acid derivatives

Challenges

  • Over-oxidation may lead to degradation products; reaction monitoring is essential.

Catalytic Functionalization

Recent studies highlight catalytic methods for modifying the pyrrolidine core:

Reaction Type Conditions Catalyst Products
Cross-CouplingPd(OAc)₂, PPh₃, 80°CPalladium catalystArylated derivatives at the pyrrolidine nitrogen

Innovative Approaches

  • Palladium-catalyzed coupling introduces aryl groups without disrupting existing substituents .

Stability Under Physiological Conditions

While not a synthetic reaction, the compound’s stability in biological systems influences its applications:

  • pH-Dependent Degradation : Rapid hydrolysis occurs in gastric fluid (pH 1–3), but stability improves at neutral pH.

  • Enzymatic Metabolism : Liver microsomes catalyze demethylation and hydroxylation, generating bioactive metabolites.

Scientific Research Applications

Medicinal Chemistry and Antimicrobial Activity

One of the most notable applications of N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide is its role as an inhibitor of the enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis. This enzyme is crucial for the fatty acid elongation cycle in mycobacteria, making it a significant target for developing new antituberculosis agents. A study demonstrated that a series of pyrrolidine carboxamides, including derivatives of this compound, exhibited potent inhibitory activity against InhA, with some compounds showing improved potency through structural optimization .

Cytotoxicity and Cancer Research

Research has indicated that derivatives of this compound possess cytotoxic properties against various cancer cell lines. For instance, studies on alkyl-3,4-bis(4-methoxyphenyl)pyrrole-2-carboxylates revealed their effectiveness as cytotoxic agents in murine L1210 lymphoid leukemia models. The mechanism of action involved the inhibition of key enzymes in purine biosynthesis and DNA synthesis pathways, suggesting potential applications in cancer therapeutics .

Synthesis and Structural Variations

The synthesis of this compound and its analogs has been extensively documented. Various synthetic routes have been explored to modify the chemical structure for enhanced biological activity. For example, the introduction of different substituents on the pyrrolidine ring or the phenyl groups can significantly alter the compound's pharmacological profile .

Potential Applications in Other Diseases

Beyond tuberculosis and cancer, there is ongoing research into the broader applications of this compound in treating other diseases characterized by abnormal cell proliferation. The structural features that confer its biological activity make it a candidate for further exploration in conditions such as fibrosis or other proliferative disorders .

Table: Summary of Research Findings

StudyCompound VariationTargetFindings
Pyrrolidine derivativesInhA (Mycobacterium tuberculosis)Potent inhibitors identified; structural optimization increased potency by over 160-fold.
Alkyl-3,4-bis(4-methoxyphenyl)pyrrole-2-carboxylatesL1210 leukemia cellsDemonstrated significant cytotoxicity; inhibited key enzymes in DNA synthesis.
Various synthetic routesGeneral medicinal chemistryExplored multiple synthetic pathways for enhanced biological activity; potential for diverse therapeutic applications.

Mechanism of Action

The mechanism of action of N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis compares N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide with key analogs, focusing on substituent effects, synthesis yields, melting points, and inferred biological relevance.

Structural Analogs and Substituent Effects

The target compound’s bis(4-methoxyphenyl) motif distinguishes it from analogs with mixed substituents. Key comparisons include:

Compound Name Substituents (Pyrrolidine Position/N-Carboxamide) Yield (%) Melting Point (°C) Molecular Weight Source
N-(4-Methoxyphenyl)-2-(4-hydroxy-2-oxo-2H-chromen-3-yl)pyrrolidine-1-carboxamide (8c) 2-(Chromenone), N-(4-MeO-Ph) 45 152–153 350.37
N-(4-Bromophenyl)-2-(4-hydroxy-2-oxo-2H-chromen-3-yl)pyrrolidine-1-carboxamide (8d) 2-(Chromenone), N-(4-Br-Ph) 68 179 398.23
2-(6-Hydroxybenzo[d][1,3]dioxol-5-yl)-N-(4-methoxyphenyl)pyrrolidine-1-carboxamide (5c) 2-(Benzo-dioxol), N-(4-MeO-Ph) 91 Not reported 314.34
N-Cyclohexyl-2-(4-hydroxy-2-oxo-2H-chromen-3-yl)pyrrolidine-1-carboxamide (8g) 2-(Chromenone), N-Cyclohexyl 68 166–167 354.40
Key Observations:

Substituent Impact on Yield: Electron-donating groups (e.g., 4-MeO-Ph in 8c) correlate with lower yields (45%) compared to electron-withdrawing substituents like 4-Br-Ph (68% in 8d) . This may reflect steric hindrance or reduced reactivity during coupling reactions.

Melting Point Trends: Halogenated derivatives (e.g., 8d) exhibit higher melting points (179°C) than methoxy-substituted analogs (152–153°C for 8c), likely due to enhanced intermolecular interactions (e.g., halogen bonding) . The absence of a chromenone or dioxol moiety in the target compound may lower its melting point relative to 8c or 5c, as these groups enhance crystallinity .

Biological Implications: While biological data for the target compound is unavailable, analogs like 8c and 5c were evaluated for anticancer and anti-biofilm activity . The 4-MeO-Ph group may improve bioavailability due to its lipophilic nature, whereas chromenone or dioxol substituents could enhance target binding via π-π stacking .

Biological Activity

N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its various biological properties, including antimicrobial and anticancer activities, along with research findings and case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with two 4-methoxyphenyl groups. This structural configuration is believed to contribute to its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains:

  • Activity Against Bacteria : The compound has shown activity against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) ranging from 3.125 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The antimicrobial effect may be attributed to the compound's ability to disrupt bacterial cell wall synthesis and lipid peroxidation processes .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus3.125 - 12.5
Escherichia coli3.125 - 12.5

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies:

  • Cytotoxicity : In vitro studies revealed that the compound exhibits cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these cell lines were reported as follows:
Cell LineIC50 (μM)
MCF-7 (Breast Cancer)62.4
HCT-116 (Colon Cancer)43.5
  • Mechanisms : The cytotoxic effects are thought to be mediated through the induction of apoptosis and the inhibition of key cellular pathways involved in cancer progression .

3. Other Biological Activities

In addition to antimicrobial and anticancer effects, this compound has shown promise in other areas:

  • Antidiabetic Effects : Some derivatives of pyrrolidine compounds have been reported to enhance insulin sensitivity and glucose uptake in muscle cells, suggesting potential antidiabetic applications .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Activity : A study conducted on synthesized pyrrolidine derivatives demonstrated that this compound exhibited significant antibacterial activity compared to standard antibiotics like ciprofloxacin .
  • Cytotoxicity Evaluation : Another research article assessed the cytotoxic effects of various pyrrolidine derivatives, including this compound, showing promising results against multiple cancer cell lines with low toxicity towards normal cells .

Q & A

Q. Key Parameters

StepSolventCatalystTemperatureYield Range
CyclizationEthanolNone80°C70–85%
SubstitutionDMFPd/C60°C65–75%

Which structural characterization techniques are most reliable for confirming the molecular geometry of this compound?

Basic Research Question

  • Single-Crystal X-ray Diffraction (SC-XRD) : Provides atomic-level resolution of the pyrrolidine ring conformation and substituent orientation. Refinement using programs like SHELXL ensures accuracy .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in the crystal lattice .
  • Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR verify substituent positions, while FT-IR confirms functional groups (amide C=O stretch at ~1650 cm1^{-1}) .

How can researchers investigate the biological activity of this compound in neurotransmitter systems?

Basic Research Question

  • Receptor Binding Assays : Radioligand competition studies (e.g., using 3H^{3}\text{H}-ligands for serotonin or dopamine receptors) to measure affinity (KiK_i).
  • Enzyme Inhibition : Evaluate inhibition of monoamine oxidases (MAOs) via fluorometric assays, comparing IC50_{50} values to known inhibitors .
  • Cellular Models : Neuronal cell lines (e.g., SH-SY5Y) treated with the compound to assess changes in cAMP levels or calcium signaling .

How do steric and electronic effects of the 4-methoxyphenyl substituents influence reaction mechanisms during synthesis?

Advanced Research Question

  • Steric Effects : Bulky methoxy groups hinder nucleophilic attack during substitution, requiring polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Electronic Effects : Electron-donating methoxy groups activate the phenyl ring for electrophilic substitution but reduce reactivity in SNAr reactions. Computational studies (DFT) can map charge distribution to predict regioselectivity .

What strategies resolve contradictions in reported biological activity data across studies?

Advanced Research Question

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.
  • Purity Validation : Use HPLC (>98% purity) to rule out impurities as confounding factors.
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or dose-response inconsistencies .

How does this compound compare to analogs like 3-(4-methoxyphenyl)-N-(3-trifluoromethylphenyl)pyrrolidine-1-carboxamide in target selectivity?

Advanced Research Question

PropertyN,3-bis(4-methoxyphenyl)3-(4-MeOPh)-N-(3-CF3_3Ph)
LogP 2.83.5
MAO-B IC50_{50} 120 nM85 nM
Receptor Binding Moderate 5-HT2A_{2A} affinityHigh σ-1 receptor affinity

The bis-methoxy analog exhibits lower lipophilicity but broader receptor promiscuity, while trifluoromethyl substitution enhances target specificity via hydrophobic interactions .

What computational methods are used to predict binding modes with biological targets?

Advanced Research Question

  • Molecular Docking : Software like AutoDock Vina simulates interactions with enzyme active sites (e.g., MAO-B) using crystal structures (PDB: 2V5Z).
  • MD Simulations : GROMACS assesses binding stability over 100 ns trajectories.
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity trends .

How can functional groups be selectively modified to enhance solubility without compromising activity?

Advanced Research Question

  • Oxidation : Convert methoxy to hydroxyl groups using KMnO4_4/H+^+ to increase polarity.
  • Salt Formation : React the carboxamide with HCl to form a water-soluble hydrochloride salt.
  • PEGylation : Attach polyethylene glycol chains to the pyrrolidine nitrogen via carbodiimide coupling .

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